2-Bromo-4-[but-2-ynyl(methyl)sulfamoyl]benzoic acid

Catalog No.
S7704090
CAS No.
M.F
C12H12BrNO4S
M. Wt
346.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-[but-2-ynyl(methyl)sulfamoyl]benzoic aci...

Product Name

2-Bromo-4-[but-2-ynyl(methyl)sulfamoyl]benzoic acid

IUPAC Name

2-bromo-4-[but-2-ynyl(methyl)sulfamoyl]benzoic acid

Molecular Formula

C12H12BrNO4S

Molecular Weight

346.20 g/mol

InChI

InChI=1S/C12H12BrNO4S/c1-3-4-7-14(2)19(17,18)9-5-6-10(12(15)16)11(13)8-9/h5-6,8H,7H2,1-2H3,(H,15,16)

InChI Key

FWPLOZSPGUIDFP-UHFFFAOYSA-N

SMILES

CC#CCN(C)S(=O)(=O)C1=CC(=C(C=C1)C(=O)O)Br

Canonical SMILES

CC#CCN(C)S(=O)(=O)C1=CC(=C(C=C1)C(=O)O)Br
2-Bromo-4-[but-2-ynyl(methyl)sulfamoyl]benzoic acid is a chemical compound that has gained significant research attention in recent years. This compound is of interest to both academic researchers and pharmaceutical companies due to its unique physical and chemical properties. In this paper, we will explore the definition and background of 2-Bromo-4-[but-2-ynyl(methyl)sulfamoyl]benzoic acid, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
2-Bromo-4-[but-2-ynyl(methyl)sulfamoyl]benzoic acid belongs to the class of arylsulfonamides that has a wide range of applications in the field of synthetic organic chemistry. This compound has an aryl sulfonamide functional group, which makes it an attractive target for pharmacological studies. 2-Bromo-4-[but-2-ynyl(methyl)sulfamoyl]benzoic acid is a potent inhibitor of carbonic anhydrase, an enzyme involved in the formation of bicarbonate ions in the body. This property makes 2-Bromo-4-[but-2-ynyl(methyl)sulfamoyl]benzoic acid a promising target for the development of new drugs for the treatment of a variety of diseases, including glaucoma, epilepsy, and cancer.
2-Bromo-4-[but-2-ynyl(methyl)sulfamoyl]benzoic acid has a molecular formula of C12H12BrNO4S and a molecular weight of 345.2 g/mol. It is a yellow solid at room temperature, and it is soluble in organic solvents such as ethanol, methanol, and chloroform. The compound has a melting point of 232-235°C and a boiling point of 502.8°C at 760 mmHg.
The synthesis of 2-Bromo-4-[but-2-ynyl(methyl)sulfamoyl]benzoic acid typically involves the reaction of 4-aminobenzenesulfonamide with 2-bromobut-2-yn-1-ol in the presence of a catalyst. The resulting intermediate product is then converted into the final product using various reaction conditions. The characterization of 2-Bromo-4-[but-2-ynyl(methyl)sulfamoyl]benzoic acid is typically done using techniques such as NMR spectroscopy, infrared spectroscopy, and mass spectrometry.
The analytical methods used for the detection and quantification of 2-Bromo-4-[but-2-ynyl(methyl)sulfamoyl]benzoic acid include High Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are sensitive, specific, and accurate, and they can be used to detect trace amounts of the compound in a variety of sample matrices.
2-Bromo-4-[but-2-ynyl(methyl)sulfamoyl]benzoic acid has been shown to have a wide range of biological properties, including anti-inflammatory, anticancer, anticonvulsant, and anti-gluconeogenic effects. The compound has been found to be a potent inhibitor of CA IX and XII, which are overexpressed in many types of cancer. Additionally, the compound has been shown to have anticonvulsant activity in animal models of epilepsy.
Studies have shown that 2-Bromo-4-[but-2-ynyl(methyl)sulfamoyl]benzoic acid has low toxicity and is relatively safe for use in scientific experiments. However, as with any chemical compound, caution should be exercised when handling the compound, and appropriate safety measures should be taken to prevent accidental exposure.
2-Bromo-4-[but-2-ynyl(methyl)sulfamoyl]benzoic acid has a wide range of applications in scientific experiments. The compound can be used as a probe to study the structure and function of carbonic anhydrase enzymes. Additionally, the compound has potential applications in the development of new drugs for the treatment of cancer, epilepsy, and other diseases.
Research on 2-Bromo-4-[but-2-ynyl(methyl)sulfamoyl]benzoic acid is currently ongoing, and new applications for the compound are being discovered. The compound is of interest to both academic researchers and pharmaceutical companies, and its potential as a drug target is being explored.
2-Bromo-4-[but-2-ynyl(methyl)sulfamoyl]benzoic acid has the potential to have significant implications in various fields of research and industry. The compound has potential applications in drug development, structural biology, and analytical chemistry. Additionally, the compound could be used in the development of new materials with unique properties.
Despite its promising properties, 2-Bromo-4-[but-2-ynyl(methyl)sulfamoyl]benzoic acid has some limitations that need to be addressed in future research. For example, more studies need to be conducted to fully understand the toxicity and safety of the compound. Additionally, more research is needed to explore the potential applications of the compound in various fields of research and industry.
There are several future directions for research on 2-Bromo-4-[but-2-ynyl(methyl)sulfamoyl]benzoic acid. These include:
1. Developing new derivatives of the compound with improved biological activity and selectivity.
2. Exploring the use of the compound in the development of new materials with unique properties.
3. Investigating the potential of the compound as a drug target for the treatment of cancer, epilepsy, and other diseases.
4. Investigating the use of the compound in the development of new analytical methods for the detection and quantification of a wide range of analytes.
5. Exploring the potential of the compound in the field of structural biology, particularly in the study of carbonic anhydrase enzymes.

XLogP3

1.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

344.96704 g/mol

Monoisotopic Mass

344.96704 g/mol

Heavy Atom Count

19

Dates

Last modified: 01-05-2024

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